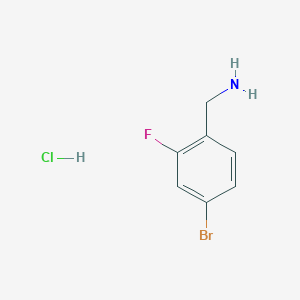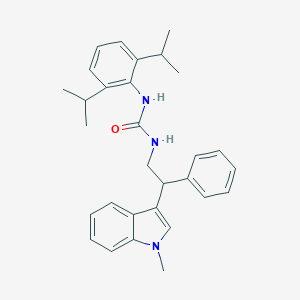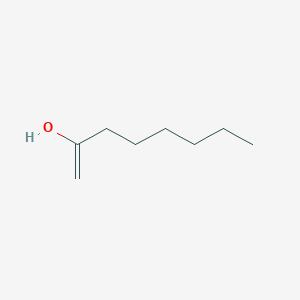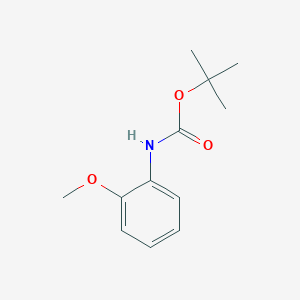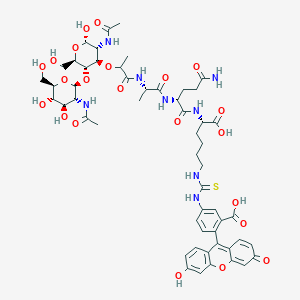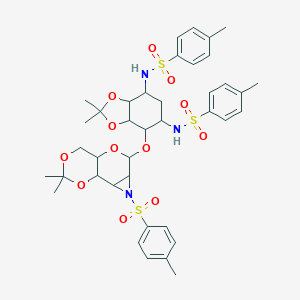
Ddtmsp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DDTMSP, also known as 2,2-dimethyl-3,4,5,6-tetrakis(dimethylsilyl) silane, is a chemical compound that has gained attention in scientific research due to its unique properties. It is commonly used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. However, its potential applications extend beyond materials science, as it has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DDTMSP is not fully understood, but it is believed to involve the formation of a stable intermediate that can undergo further reactions to form silicon-based materials. The reaction involves the transfer of silicon atoms from DDTMSP to other molecules, such as silicon tetrachloride, to form new compounds.
Efectos Bioquímicos Y Fisiológicos
DDTMSP has been studied for its potential biochemical and physiological effects, particularly in the field of biomedicine. Studies have shown that DDTMSP can inhibit the growth of cancer cells and may have potential as an anticancer agent. It has also been studied for its potential use in imaging techniques, such as magnetic resonance imaging (MRI).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DDTMSP in lab experiments is its high purity, which allows for more accurate and reproducible results. Additionally, its unique properties make it an attractive option for the production of high-quality materials. However, one limitation is its high cost, which may make it less accessible for some researchers.
Direcciones Futuras
There are a number of future directions for research involving DDTMSP. One area of interest is its potential use as an anticancer agent, as studies have shown promising results in vitro. Additionally, further research is needed to fully understand the mechanism of action of DDTMSP and its potential applications in materials science and catalysis. Finally, studies investigating the potential use of DDTMSP in imaging techniques, such as MRI, may also be of interest.
Métodos De Síntesis
DDTMSP can be synthesized through a number of methods, including the reaction of tetramethyldisilane with silicon tetrachloride, the reaction of tetramethyldisilane with boron trifluoride etherate, or the reaction of tetramethyldisilane with dichlorosilane. The most common method involves the reaction of tetramethyldisilane with silicon tetrachloride in the presence of aluminum chloride as a catalyst.
Aplicaciones Científicas De Investigación
DDTMSP has been studied for its potential applications in a variety of fields, including materials science, catalysis, and biomedicine. In materials science, DDTMSP has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. Its unique properties make it an attractive option for the production of high-quality materials with desirable properties, such as high hardness and thermal stability.
Propiedades
Número CAS |
143084-95-1 |
|---|---|
Nombre del producto |
Ddtmsp |
Fórmula molecular |
C39H49N3O12S3 |
Peso molecular |
848 g/mol |
Nombre IUPAC |
N-[7-[[10,10-dimethyl-3-(4-methylphenyl)sulfonyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecan-5-yl]oxy]-2,2-dimethyl-6-[(4-methylphenyl)sulfonylamino]-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C39H49N3O12S3/c1-22-8-14-25(15-9-22)55(43,44)40-28-20-29(41-56(45,46)26-16-10-23(2)11-17-26)34-36(54-39(6,7)52-34)33(28)51-37-32-31(35-30(50-37)21-49-38(4,5)53-35)42(32)57(47,48)27-18-12-24(3)13-19-27/h8-19,28-37,40-41H,20-21H2,1-7H3 |
Clave InChI |
NKSAETPCYNTDOX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C(C3C2OC(O3)(C)C)OC4C5C(N5S(=O)(=O)C6=CC=C(C=C6)C)C7C(O4)COC(O7)(C)C)NS(=O)(=O)C8=CC=C(C=C8)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C(C3C2OC(O3)(C)C)OC4C5C(N5S(=O)(=O)C6=CC=C(C=C6)C)C7C(O4)COC(O7)(C)C)NS(=O)(=O)C8=CC=C(C=C8)C |
Sinónimos |
2-deoxy-6-O-(2,3-dideoxy-4,6-O-isopropylidene-2,3-(N-tosylepimino)mannopyranosyl)-4,5-O-isopropylidene-1,3-di-N-tosylstreptamine DDTMSP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



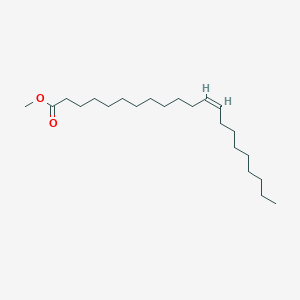

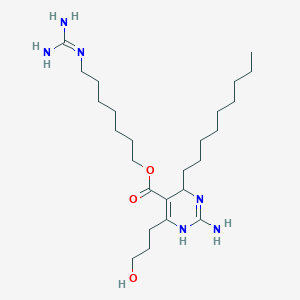
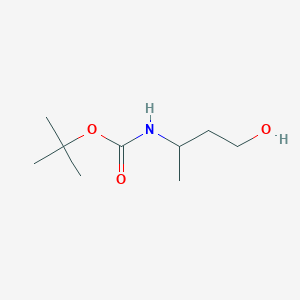
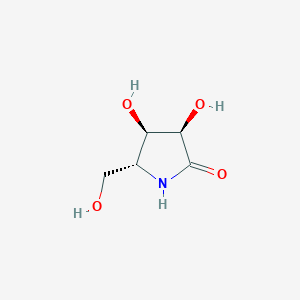
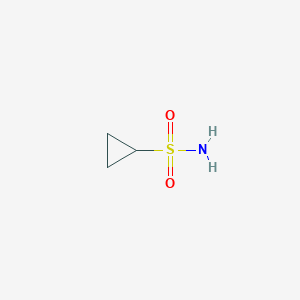
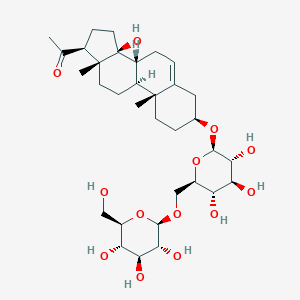
![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)
